An In-depth Technical Guide to 2,6-Diazaspiro[3.4]octane: Core Properties and Applications
An In-depth Technical Guide to 2,6-Diazaspiro[3.4]octane: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diazaspiro[3.4]octane is a saturated heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of 2,6-diazaspiro[3.4]octane, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis. Furthermore, this guide explores its role as a key building block in the development of potent and selective ligands, particularly for the dopamine D3 receptor and the PI3K/AKT/mTOR signaling pathway.
Core Properties of 2,6-Diazaspiro[3.4]octane and its Derivatives
The fundamental properties of the parent 2,6-diazaspiro[3.4]octane and its common derivatives are summarized below. These tables provide a quick reference for researchers working with this scaffold.
Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Melting Point (°C) |
| 2,6-Diazaspiro[3.4]octane Dihydrochloride | 1630906-93-2 | C₆H₁₄Cl₂N₂ | 185.09 | Solid | Not Available | Not Available |
| tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | 885270-84-8 | C₁₁H₂₀N₂O₂ | 212.29 | Solid | 301.3 at 760 mmHg[1] | Not Available |
| 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 | C₇H₁₄N₂ | 126.20 | Colorless liquid or solid[2] | Not Available | Not Available |
| 6-Methyl-2,6-diazaspiro[3.4]octane | 135380-24-4 | C₇H₁₄N₂ | 126.20 | Not Available | Not Available | Not Available |
| 6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide | Not Available | C₂₅H₂₈N₄O₅ | 464.52 | White solid | Not Available | 165-166[3] |
Spectroscopic Data
Predicting the spectroscopic data for the parent 2,6-diazaspiro[3.4]octane is based on the analysis of its derivatives and fundamental principles of spectroscopy.
¹H NMR (Proton NMR)
The proton NMR spectrum of 2,6-diazaspiro[3.4]octane is expected to show signals corresponding to the protons on the azetidine and pyrrolidine rings. The chemical shifts will be influenced by the nitrogen atoms and the spirocyclic structure.
¹³C NMR (Carbon NMR)
The carbon NMR spectrum will display distinct signals for the different carbon environments within the molecule. The spiro carbon atom will have a characteristic chemical shift.
Mass Spectrometry (MS)
The mass spectrum of 2,6-diazaspiro[3.4]octane is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will likely involve the cleavage of the C-N and C-C bonds within the rings.
Experimental Protocols
The synthesis of 2,6-diazaspiro[3.4]octane typically involves a multi-step process, often starting with the construction of a protected derivative, followed by deprotection. Below is a representative experimental protocol for the synthesis of a key intermediate, tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, which can then be deprotected to yield the parent compound.
Synthesis of tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
This protocol is adapted from methodologies described in the literature for the synthesis of similar diazaspirocyclic compounds.
Materials:
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1-Boc-azetidin-3-one
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(Triphenylphosphoranylidene)acetic acid ethyl ester
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Benzylamine
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Sodium triacetoxyborohydride
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Dichloromethane (DCM)
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Methanol (MeOH)
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Sodium bicarbonate (NaHCO₃)
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Magnesium sulfate (MgSO₄)
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Hydrochloric acid (HCl)
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Palladium on carbon (Pd/C)
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Hydrogen gas (H₂)
Procedure:
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Step 1: Wittig Reaction. To a solution of 1-Boc-azetidin-3-one in DCM, add (triphenylphosphoranylidene)acetic acid ethyl ester. Stir the reaction mixture at room temperature overnight. After completion, concentrate the reaction mixture and purify by column chromatography to yield ethyl 2-(1-Boc-azetidin-3-ylidene)acetate.
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Step 2: Michael Addition. Dissolve the product from Step 1 in methanol and add benzylamine. Stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure.
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Step 3: Reductive Amination and Cyclization. Dissolve the crude product from Step 2 in DCM and add sodium triacetoxyborohydride. Stir the reaction at room temperature for 12 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate.
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Step 4: Deprotection. Dissolve the protected compound in methanol and add a catalytic amount of palladium on carbon. Subject the mixture to hydrogenation at a suitable pressure of hydrogen gas until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through celite and concentrate the filtrate to obtain tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate.
Final Deprotection to 2,6-Diazaspiro[3.4]octane:
The Boc-protected intermediate can be deprotected using standard conditions, such as treatment with a strong acid like trifluoroacetic acid (TFA) in DCM or with HCl in dioxane, to yield the desired 2,6-diazaspiro[3.4]octane, which can be isolated as its salt.
Biological Activity and Signaling Pathways
Derivatives of 2,6-diazaspiro[3.4]octane have shown significant promise as modulators of key biological targets, particularly the dopamine D3 receptor and the PI3K/AKT/mTOR signaling pathway.
Dopamine D3 Receptor Antagonism
The dopamine D3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the limbic regions of the brain and is implicated in reward, motivation, and emotion. Dysregulation of D3 receptor signaling is associated with various neuropsychiatric disorders, including schizophrenia and substance use disorder.[4] 2,6-Diazaspiro[3.4]octane-based compounds have been developed as potent and selective D3 receptor antagonists.[4][5]
The canonical signaling pathway of the D3 receptor involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Antagonists of the D3 receptor block the binding of dopamine, thereby preventing this signaling cascade.
Caption: Dopamine D3 Receptor Signaling Pathway and Antagonism.
PI3K/AKT/mTOR Signaling Pathway Modulation
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers.[7] Certain 2,6-diazaspiro[3.4]octane derivatives have been identified as modulators of this pathway, suggesting their potential as anti-cancer agents.[3] These compounds can inhibit the activity of PI3K, a key upstream kinase in the pathway.
Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of AKT, leading to the downstream inhibition of mTOR and its effectors, ultimately resulting in decreased cell proliferation and survival.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Conclusion
2,6-Diazaspiro[3.4]octane represents a valuable and versatile scaffold in modern drug discovery. Its unique structural features and synthetic accessibility have enabled the development of a diverse range of biologically active molecules. The data and protocols presented in this guide offer a solid foundation for researchers and scientists aiming to explore the full potential of this promising chemical entity in the design of next-generation therapeutics. The continued investigation of 2,6-diazaspiro[3.4]octane and its derivatives is poised to yield novel drug candidates for a variety of diseases.
References
- 1. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | 885270-84-8 [sigmaaldrich.com]
- 2. 2-Methyl-2,6-diazaspiro(3.4)octane | C7H14N2 | CID 15107450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
